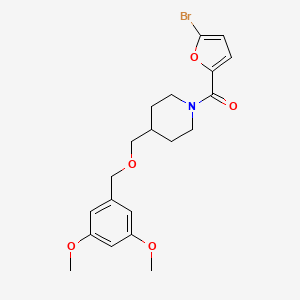

1-(Ethenesulfonyl)-2-methoxyethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethenesulfonyl chloride, a compound related to “1-(Ethenesulfonyl)-2-methoxyethane”, is used in laboratory chemicals and synthesis of substances . It’s a combustible liquid that’s harmful if swallowed or in contact with skin .

Synthesis Analysis

A study describes the reactions of ethenesulfonyl chloride with water in the presence and absence of substituted pyridines . Another research discusses the first radiochemical synthesis of [18F]ethenesulfonyl fluoride ([18F]ESF) and its Michael conjugation with amino acids and proteins .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related compounds like ethanesulfonyl chloride have been studied .Chemical Reactions Analysis

The reactions of ethenesulfonyl chloride with tertiary amine bases in aqueous and organic media have been described .Physical And Chemical Properties Analysis

Ethenesulfonyl chloride, a related compound, is a combustible liquid with a refractive index of n20/D 1.452 (lit.) and a density of 1.357 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Organic Chemistry

1-(Ethenesulfonyl)-2-methoxyethane has been utilized in the development of novel synthetic routes and chemical transformations. For example, it has played a crucial role in the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams through a rhodium(III)-catalyzed oxidative coupling process. This method features exclusive E-stereo selectivity and monoselective ortho activation of sp2 C–H bonds, demonstrating its potential in creating new sulfonyl fluoride scaffolds for SuFEx click reactions (Wang et al., 2018).

Polymer Science

Research has also explored the role of methoxyethyl derivatives in polymer science. For instance, anionic polymerizations of methoxyethyl methacrylates have led to the synthesis of thermally sensitive water-soluble polymethacrylates. These polymers exhibit solubility and cloud points that are significantly influenced by the length of the hydrophilic oligo(ethylene glycol) unit, indicating the impact of this compound derivatives on polymer properties (Han et al., 2003).

Catalysis and Chemical Reactions

In catalysis, derivatives of this compound have been implicated in various chemical reactions, including the generation of pure hydrogen through steam reforming processes. This underscores its potential as a reagent in energy-related transformations and hydrogen production, showcasing its versatility and applicability in green chemistry and sustainable energy solutions (Hedayati & Llorca, 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-ethenylsulfonyl-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSOJPQHBZMBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)

![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)

![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)